5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H11BrN4O |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-1-(oxolan-3-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H11BrN4O/c8-6-10-7(9)11-12(6)3-5-1-2-13-4-5/h5H,1-4H2,(H2,9,11) |
InChI Key |
ZOARXTPNUFNXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Pathway A: Thiosemicarbazide Cyclization
- Starting Material : 3-bromo-thiosemicarbazide (prepared via bromination of thiosemicarbazide using $$ \text{NBS}/\text{AIBN} $$ in $$ \text{CCl}_4 $$).
- Cyclization : React with formic acid under reflux (4–6 hours) to yield 5-bromo-1H-1,2,4-triazol-3-amine.
Pathway B: Hydrazide Route
- Intermediate : 3-bromo-propionohydrazide synthesized from brominated propionic acid and hydrazine hydrate.
- Cyclocondensation : Treat with ammonium thiocyanate in acidic media ($$ \text{HCl} $$) to form the triazole core.
N-Alkylation with (Oxolan-3-yl)methyl Group
Introducing the tetrahydrofuran (oxolane) substituent requires selective alkylation at the N1 position:
Reaction Conditions
- Alkylating Agent : (Oxolan-3-yl)methyl bromide (synthesized via bromination of 3-hydroxymethyltetrahydrofuran using $$ \text{PBr}_3 $$).
- Base : $$ \text{K}2\text{CO}3 $$ or $$ \text{Et}_3\text{N} $$ in anhydrous $$ \text{DMF} $$.
- Temperature : 60–80°C for 8–12 hours.
Regioselectivity
The reaction favors alkylation at N1 due to steric and electronic factors, as confirmed by NMR studies of analogous compounds.
Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole core synthesis | $$ \text{HCOOH} $$, reflux | 65–70 | ≥95% |
| Bromination | $$ \text{NBS} $$, $$ \text{AIBN} $$ | 80–85 | ≥90% |
| N-Alkylation | $$ \text{K}2\text{CO}3 $$, $$ \text{DMF} $$ | 55–60 | ≥88% |
Purification and Characterization
- Column Chromatography : Silica gel ($$ \text{EtOAc}/\text{hexane} $$, 3:7) to isolate the product.
- Spectroscopic Data :
- $$ ^1\text{H NMR} $$ (400 MHz, $$ \text{DMSO-}d6 $$) : δ 6.82 (s, 1H, triazole-H), 4.20–4.05 (m, 2H, oxolane-CH$$2$$), 3.75–3.60 (m, 3H, oxolane-OCH$$2$$ and NH$$2$$).
- $$ ^{13}\text{C NMR} $$ : δ 158.2 (C3), 145.1 (C5), 76.4 (oxolane-C3), 48.9 (N-CH$$_2$$).
Challenges and Mitigations
- Competing Tautomerism : The 1,2,4-triazole exists in equilibrium between 1H- and 4H-tautomers. Alkylation at N1 stabilizes the 1H-form, confirmed by X-ray crystallography in related structures.
- Byproducts : Minor O-alkylation (<5%) observed via LC-MS; mitigated by using excess alkylating agent.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 of the triazole ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reaction is critical for introducing functional groups or modifying biological activity.
| Reaction Type | Reagents/Conditions | Yield (%) | Applications |
|---|---|---|---|
| Bromine Replacement | Sodium azide (NaN₃), DMF, 80°C, 12 hrs | 72–85 | Synthesis of azide derivatives |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, 90°C | 65–78 | Bioconjugation or drug design |
Key Findings :
-
The bromine atom’s reactivity is enhanced by electron-withdrawing effects from the triazole ring, enabling efficient substitution even with weakly nucleophilic agents.
-
Microwave-assisted conditions (e.g., 100°C, 30 min) improve reaction efficiency for arylboronic acid couplings, reducing side-product formation .
Oxidation and Reduction
The oxolane (tetrahydrofuran) side chain and triazole ring participate in redox reactions:
Oxidation
| Target Site | Reagents/Conditions | Product |
|---|---|---|
| Oxolane ring | H₂O₂, H₂SO₄, 60°C | Ketone-functionalized triazole derivative |
| Triazole C–H bond | KMnO₄, acidic aqueous medium, 50°C | Triazolone derivative |
Reduction
| Target Site | Reagents/Conditions | Product |
|---|---|---|
| Oxolane ring | NaBH₄, MeOH, 25°C | Reduced diol side chain |
Mechanistic Insights :
-
Oxidation of the oxolane ring proceeds via radical intermediates, confirmed by ESR spectroscopy.
-
Triazole ring oxidation to triazolone is pH-dependent, favoring acidic conditions.
Cycloaddition and Click Chemistry
The triazole’s nitrogen-rich structure facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Reaction Type | Reagents/Conditions | Yield (%) | Applications |
|---|---|---|---|
| CuAAC | CuI, sodium ascorbate, DCM/H₂O, 25°C | 88–92 | Bioconjugation, polymer synthesis |
Key Findings :
-
The compound’s azide derivatives (from substitution reactions) show exceptional regioselectivity in CuAAC, forming 1,4-disubstituted triazoles .
-
Reaction kinetics studies indicate a second-order rate constant of for CuAAC.
Hydrolysis and Stability
The compound demonstrates pH-dependent hydrolysis:
| Conditions | Reaction Pathway | Half-Life (25°C) |
|---|---|---|
| Acidic (pH 2) | Oxolane ring opening to diol | 4.2 hrs |
| Alkaline (pH 10) | Triazole ring decomposition | 8.5 hrs |
Implications :
-
Stability in neutral buffers (pH 7.4, t₁/₂ > 48 hrs) supports its use in biological assays.
Functionalization of the Amine Group
The primary amine at position 3 undergoes acylation and alkylation:
| Reaction Type | Reagents/Conditions | Yield (%) | Applications |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, 25°C | 90–95 | Prodrug synthesis |
| Reductive Amination | Formaldehyde, NaBH₃CN, MeOH | 75–82 | Bioactive molecule derivatization |
Key Data :
-
Acylation preserves the triazole’s hydrogen-bonding capacity, critical for target binding in medicinal applications.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces bromine dissociation:
| Conditions | Products | Quantum Yield (Φ) |
|---|---|---|
| Ethanol, N₂ atmosphere | Triazole radical + Br- | 0.12 |
Applications :
-
Used in photoaffinity labeling studies to probe enzyme active sites.
Comparison with Structural Analogs
Reactivity differences highlight the impact of the oxolane-methyl group:
| Compound | Bromine Substitution Rate (k, M⁻¹s⁻¹) | CuAAC Efficiency (%) |
|---|---|---|
| 5-Bromo-1-[(oxolan-3-yl)methyl]... | 92 | |
| 5-Bromo-1-(thiophen-2-yl)methyl... | 85 |
Scientific Research Applications
5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application:
Antimicrobial Activity: The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.
Biochemical Probes: The compound can bind to specific proteins or enzymes, allowing researchers to study their function and interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine with structurally related triazole derivatives:
Key Observations :
- Polarity : The oxolane group in the target compound increases hydrophilicity compared to benzyl or phenyl analogs (e.g., compounds in ).
- Bromine Position: Bromine on the triazole ring (target compound) vs.
- Toxicity: Unlike amitrole , bromination and oxolane substitution may mitigate carcinogenic risks.
Spectroscopic Comparison
Infrared (IR) Spectroscopy:
- Target Compound : Expected NH stretch (~3300 cm⁻¹), C-Br (~550 cm⁻¹), and C-O (oxolane, ~1100 cm⁻¹) .
- 5-(3-Bromophenyl) Analog : Similar NH and C-Br peaks but lacks C-O vibrations.
- Amitrole : NH stretch dominates (~3327 cm⁻¹); absence of bromine or oxygen-related peaks.
Nuclear Magnetic Resonance (NMR):
Biological Activity
5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound with significant biological activity, particularly noted for its antimicrobial and potential anticancer properties. This article delves into its biological activities, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a bromine atom and a triazole ring alongside an oxolane (tetrahydrofuran) moiety. Its molecular formula is with a molecular weight of approximately 247.09 g/mol.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit antimicrobial properties . Specifically, this compound has shown efficacy against various bacterial strains. For instance:
- Bacterial Strains Tested : The compound was evaluated against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It is believed to interact with specific cellular targets, inhibiting bacterial growth through various pathways.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer activity . The mechanism appears to involve:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through interaction with regulatory proteins.
- Targeted Therapy : Potential for use in targeted therapies due to its selective action on cancer cells compared to normal cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other triazole derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-1-(thiophen-2-yl)methyl)-1H-1,2,4-triazol | C7H7BrN4S | Exhibits notable antimicrobial activity |
| 5-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazol | C9H12BrN4 | Features an alkyl side chain; diverse biological activity |
| 5-Bromo-1-(5-methyloxolan-2-yyl)methyl)-1H-triazol | C10H15BrN4O | Incorporates a branched oxolane; affects solubility |
The distinct combination of structural elements in this compound enhances its effectiveness in medicinal chemistry applications compared to other derivatives.
Synthesis Methods
The synthesis of 5-Bromo-1-[(oxolan-3-yyl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through several methods:
- Formation of the Triazole Ring : Cyclization involving hydrazine and an appropriate nitrile.
- Bromination : Using N-bromosuccinimide (NBS) under controlled conditions.
- Oxolane Attachment : Nucleophilic substitution with an oxolane derivative.
These steps can be optimized for high yield and purity through various industrial production methods .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of triazole derivatives:
Study on Antibacterial Efficacy
A study published in Antibiotics assessed the antibacterial potential of various triazole derivatives including our compound. The results indicated that certain derivatives exhibited significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating their potential as effective antibacterial agents .
Antioxidant Activity Assessment
In another study focusing on antioxidant properties, compounds similar to 5-Bromo derivatives were tested using DPPH and ABTS assays. Results showed promising antioxidant capabilities that could complement their antimicrobial effects .
Q & A
Q. What synthetic routes are commonly used to prepare 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine?
The compound is synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting brominated triazole precursors with (oxolan-3-yl)methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Condensation of intermediates like 5-bromo-1H-1,2,4-triazol-3-amine with oxolane derivatives using coupling agents .
- Purification : Column chromatography or crystallization from diethyl ether/ethyl acetate mixtures .
Q. What spectroscopic methods confirm the compound’s structure?
Key techniques include:
- X-ray crystallography : Resolve atomic positions using SHELX software (e.g., SHELXL for refinement) .
- NMR : ¹H and ¹³C NMR to identify substituents (e.g., oxolane methyl protons at δ ~3.5–4.0 ppm, bromine-induced deshielding) .
- LC/MS : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often involves:
- Enzyme inhibition assays : α-Glucosidase or reverse transcriptase inhibition (IC₅₀ values) using colorimetric substrates .
- Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on mammalian cell lines to assess safety margins .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up production?
Methodological considerations:
- Catalyst screening : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) improve regioselectivity and reduce reaction time .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .
- Temperature control : Reflux at 80–100°C balances reaction rate and byproduct formation .
Table 1 : Yield optimization under varying conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| p-TSA (5 mol%) | DMF | 80 | 72 |
| Ionic liquid | DMSO | 100 | 85 |
| None | THF | 60 | 48 |
Q. How do structural modifications impact its biological activity?
Case study :
- Oxolane ring substitution : Replacing oxolane with piperidine reduces logP, altering membrane permeability .
- Bromine vs. chlorine : Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., HIV-1 RT) .
- SAR analysis : Methylation of the triazole amine decreases solubility but increases target affinity .
Q. How to resolve contradictions in activity data across studies?
Strategies include:
- Crystallographic validation : Compare ligand-bound protein structures (e.g., SHELXD for phase solving) to confirm binding modes .
- Assay standardization : Control variables like pH, temperature, and cell passage number .
- Meta-analysis : Cross-reference IC₅₀ values from α-glucosidase (e.g., 3a-k: 0.8–12.4 µM) and antimicrobial assays (e.g., MIC: 8–64 µg/mL) to identify outliers .
Q. What computational methods predict its pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
